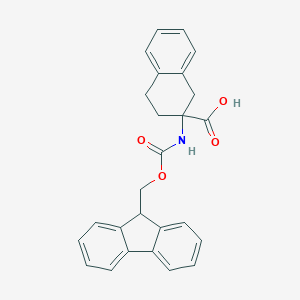![molecular formula C14H14FNO6S B144931 [N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate CAS No. 132884-69-6](/img/structure/B144931.png)
[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means it specifically targets the COX-2 enzyme responsible for inflammation and pain.
作用机制
[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate works by selectively inhibiting the COX-2 enzyme, which is responsible for producing prostaglandins that cause pain and inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins and thus reduces pain and inflammation. This compound also has anti-angiogenic properties, which means it can inhibit the growth of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation, inhibit the growth of cancer cells, and induce apoptosis in cancer cells. This compound has also been shown to reduce the risk of cardiovascular events in patients with arthritis. This compound has been shown to have a lower risk of gastrointestinal side effects compared to other NSAIDs.
实验室实验的优点和局限性
[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate has a number of advantages for lab experiments. It is a selective COX-2 inhibitor, which means it specifically targets the COX-2 enzyme responsible for inflammation and pain. This compound has also been extensively studied for its anti-inflammatory and analgesic properties. However, this compound also has limitations for lab experiments. It has been shown to have a lower potency compared to other NSAIDs, which means higher concentrations may be required for certain experiments.
未来方向
There are a number of future directions for [N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate research. One area of research is the use of this compound in cancer treatment. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Further research is needed to determine the optimal dose and treatment regimen for this compound in cancer treatment. Another area of research is the use of this compound in combination with other drugs for the treatment of pain and inflammation. This compound has been shown to have a lower risk of gastrointestinal side effects compared to other NSAIDs. Further research is needed to determine the optimal combination of drugs for the treatment of pain and inflammation.
合成方法
[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate can be synthesized through a multi-step process starting with 4-fluoroaniline as the starting material. The first step involves the acetylation of 4-fluoroaniline to form N-acetyl-4-fluoroaniline. The second step involves the Friedel-Crafts acylation of N-acetyl-4-fluoroaniline with 4-chlorobenzoyl chloride to form N-acetyl-4-(4-chlorophenyl)anilino. The third step involves the selective hydrogenation of the chloro group to a fluorine group using palladium on carbon as the catalyst. Finally, the fourth step involves the conversion of the free base to the hydrogen sulfate salt using sulfuric acid.
科学研究应用
[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. This compound has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has been studied in various types of cancer, including breast cancer, prostate cancer, and colon cancer.
属性
CAS 编号 |
132884-69-6 |
|---|---|
分子式 |
C14H14FNO6S |
分子量 |
325.31 g/mol |
IUPAC 名称 |
[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate |
InChI |
InChI=1S/C14H12FNO5S/c1-10(17)16(21-22(18,19)20)14-8-4-12(5-9-14)11-2-6-13(15)7-3-11/h2-9H,1H3,(H,18,19,20) |
InChI 键 |
XTPHFQGJZAOAQP-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=C(C=C2)F)OS(=O)(=O)O |
规范 SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=C(C=C2)F)OS(=O)(=O)O |
同义词 |
FAABP-N-sulfate N-hydroxy-4'-fluoro-4-(acetylamino)biphenyl sulfate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



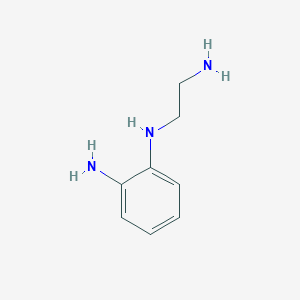
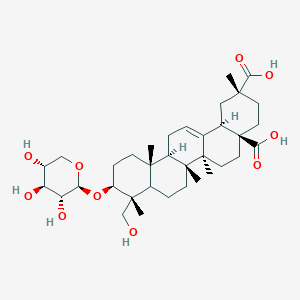
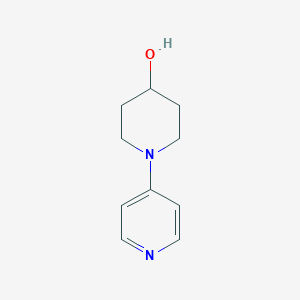
![2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid](/img/structure/B144854.png)
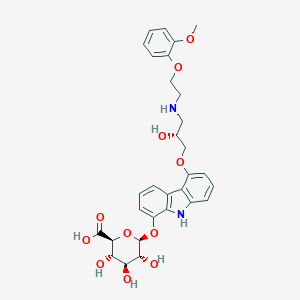
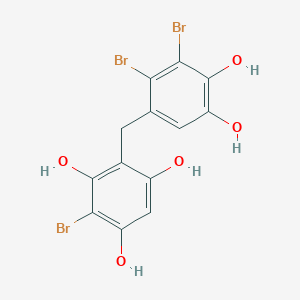
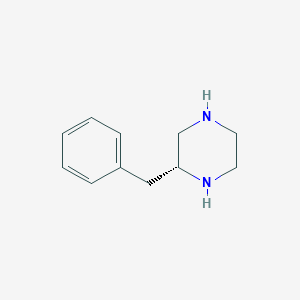
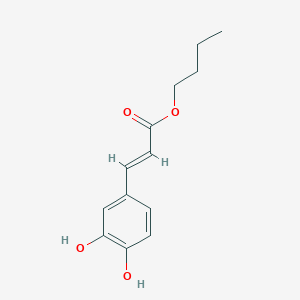
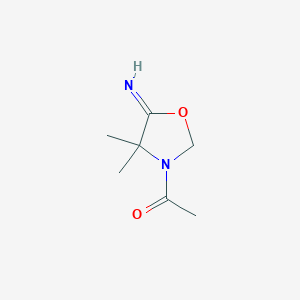
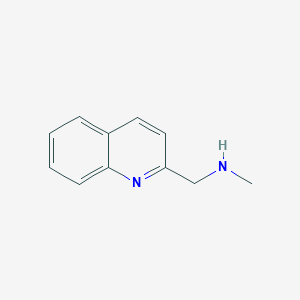
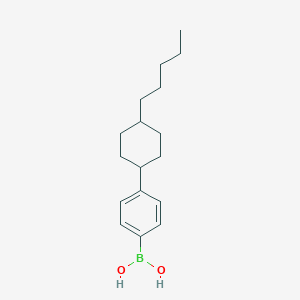
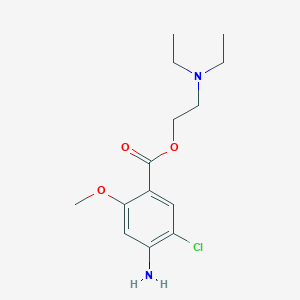
![4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B144872.png)
